

# Application Notes and Protocols for Live Mycobacterial Imaging Using DMN-Trehalose

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## Compound of Interest

Compound Name: Ddan-MT  
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These application notes provide a comprehensive guide to utilizing the solvatochromic probe DMN-trehalose (DMN-Tre) for real-time imaging of live mycobacteria. This powerful tool offers a rapid and specific method for visualizing metabolically active mycobacteria, with significant applications in basic research, diagnostics, and drug development.

## Introduction to DMN-Trehalose

DMN-trehalose is a fluorogenic probe specifically designed for the detection of live mycobacteria and other related Actinobacteria. Its innovative mechanism relies on the enzymatic activity of the Antigen 85 (Ag85) complex, a group of mycolyltransferases essential for the biosynthesis of the mycobacterial cell wall.

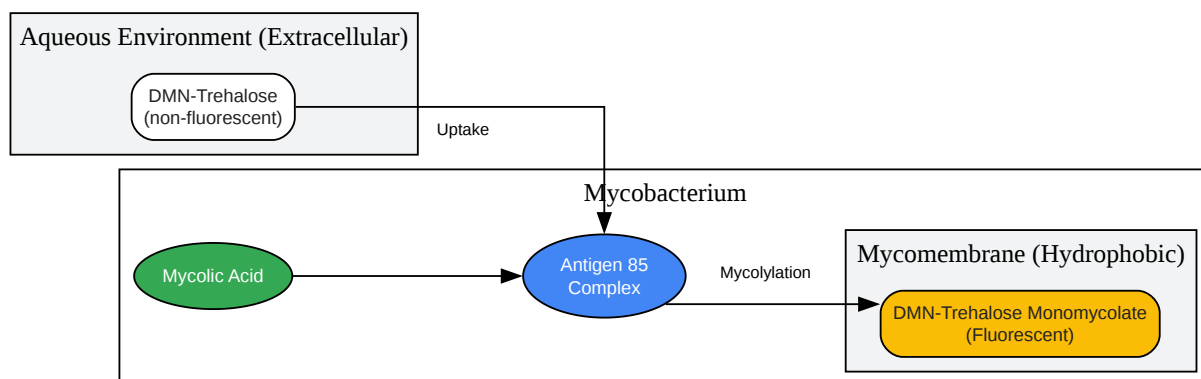
The probe consists of a trehalose molecule conjugated to a 4-N,N-dimethylamino-1,8-naphthalimide (DMN) fluorophore. In aqueous environments, DMN-Tre is virtually non-fluorescent. However, upon metabolic incorporation into the hydrophobic mycomembrane of mycobacteria by the Ag85 complex, the DMN fluorophore undergoes a dramatic increase in fluorescence intensity, reportedly over 700-fold.<sup>[1][2]</sup> This solvatochromic shift allows for no-wash imaging, simplifying experimental workflows and enabling real-time monitoring of mycobacterial activity.<sup>[1][3][4]</sup>

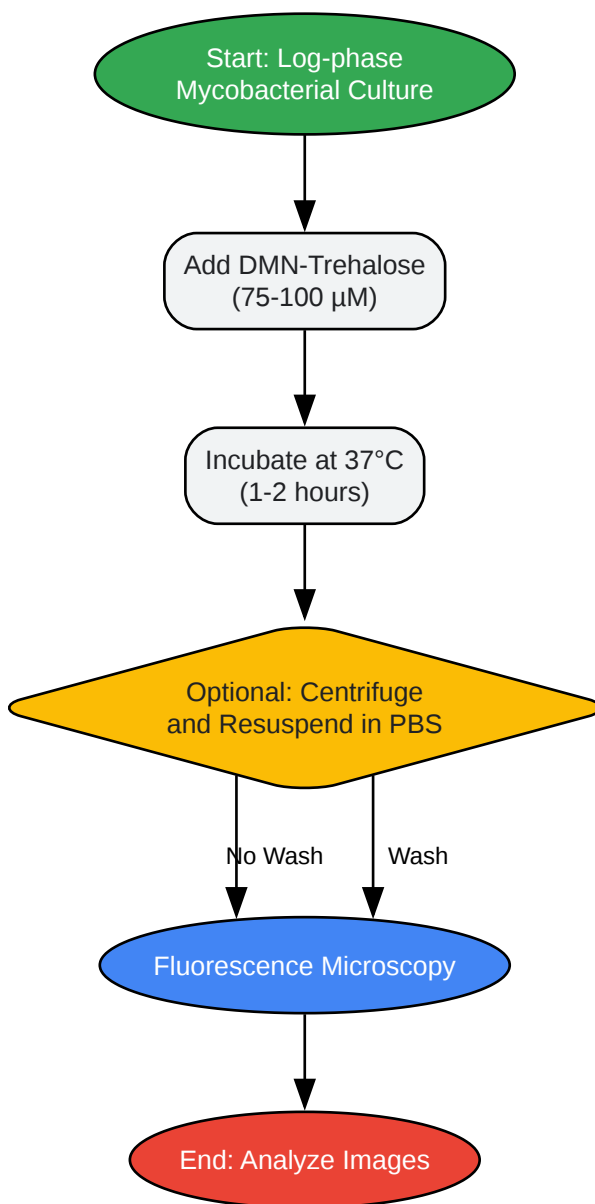
## Mechanism of Action

The mechanism of DMN-Trehalose labeling is a multi-step process that leverages the unique cell wall biochemistry of mycobacteria.

- Uptake: DMN-Tre is taken up by mycobacteria.
- Enzymatic Incorporation: The Ag85 complex recognizes the trehalose moiety and catalyzes the transfer of a mycolic acid to the DMN-trehalose molecule, forming a DMN-trehalose monomycolate (DMN-TMM).[1][3][4]
- Integration into Mycomembrane: The newly formed DMN-TMM is then integrated into the outer mycomembrane.
- Fluorescence Activation: The hydrophobic environment of the mycomembrane shields the DMN fluorophore from aqueous quenching, resulting in a strong fluorescent signal.[1][3][4]

This enzyme-dependent activation ensures that only metabolically active bacteria with a functional Ag85 complex will be labeled, allowing for the differentiation between live and dead cells.[1][5]





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## References

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